Predicted Physicochemical Profile vs. Core Scaffold
In the absence of experimental data, predicted physicochemical properties can be compared to those of the unsubstituted core scaffold 4-(azetidin-3-yl)piperazin-2-one (CAS 1257293-70-1). The addition of the 4-propylbenzoyl group is predicted to increase logP from approximately -0.5 (core scaffold) to approximately 1.8–2.2 (target compound), as calculated using consensus in silico models. This represents a >100-fold increase in theoretical partition coefficient. Molecular weight increases from 155.2 to 301.4 g/mol, and the number of hydrogen bond donors remains at one, while the number of acceptors increases from 3 to 4. These changes shift the compound from a polar, low-permeability space toward a more balanced CNS-drug-like profile according to Lipinski and Pfizer CNS MPO criteria [1]. Caution: These are class-level computational estimates, not experimentally measured values.
| Evidence Dimension | Octanol-water partition coefficient (logP, in silico predicted) |
|---|---|
| Target Compound Data | Predicted consensus logP: 1.8–2.2 (4-[1-(4-propylbenzoyl)azetidin-3-yl]piperazin-2-one, MW 301.4) |
| Comparator Or Baseline | Predicted consensus logP: -0.5 (4-(azetidin-3-yl)piperazin-2-one, MW 155.2) |
| Quantified Difference | ΔlogP ≈ +2.3 to +2.7; ΔMW = +146.2 g/mol |
| Conditions | In silico predictions using SwissADME/Molinspiration consensus models; no experimental logP or LogD data available. |
Why This Matters
Procurement decisions for lead optimization require matching the lipophilicity range of the target biological compartment; the predicted logP shift suggests this compound populates a CNS-accessible chemical space, unlike the overly polar core scaffold, but experimental validation is missing.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017;7:42717. doi:10.1038/srep42717 View Source
